(E)-3-(3-chloro-4-fluoroanilino)-1-(4-methoxyphenyl)but-2-en-1-one
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Overview
Description
(E)-3-(3-chloro-4-fluoroanilino)-1-(4-methoxyphenyl)but-2-en-1-one is an organic compound characterized by the presence of a chloro-fluoroaniline group and a methoxyphenyl group connected through a butenone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-chloro-4-fluoroanilino)-1-(4-methoxyphenyl)but-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-fluoroaniline and 4-methoxybenzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-chloro-4-fluoroanilino)-1-(4-methoxyphenyl)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of chloro or fluoro groups with nucleophiles.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Organic Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Biological Probes: Used in the study of biological pathways.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent.
Pharmacology: Studied for its interactions with biological targets.
Industry
Materials Science: Utilized in the development of advanced materials.
Chemical Manufacturing: Employed in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-3-(3-chloro-4-fluoroanilino)-1-(4-methoxyphenyl)but-2-en-1-one involves:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways: Modulating signaling pathways or metabolic processes.
Effects: Inhibiting or activating biological functions, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(3-chloroanilino)-1-(4-methoxyphenyl)but-2-en-1-one
- (E)-3-(4-fluoroanilino)-1-(4-methoxyphenyl)but-2-en-1-one
- (E)-3-(3-chloro-4-fluoroanilino)-1-phenylbut-2-en-1-one
Uniqueness
- Structural Features : The presence of both chloro and fluoro groups in the aniline moiety.
- Reactivity : Unique reactivity patterns due to the combination of substituents.
- Applications : Distinct applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
(E)-3-(3-chloro-4-fluoroanilino)-1-(4-methoxyphenyl)but-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO2/c1-11(20-13-5-8-16(19)15(18)10-13)9-17(21)12-3-6-14(22-2)7-4-12/h3-10,20H,1-2H3/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDHGEYFOYVXKQ-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)OC)NC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)OC)/NC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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